molecular formula C23H17F2N3O3 B11293911 N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11293911
M. Wt: 421.4 g/mol
InChI Key: KZLXKKHEVPKTIU-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. The difluorophenyl and oxadiazolyl groups play a crucial role in its binding affinity and specificity. The compound can undergo free radical reactions, nucleophilic substitutions, and other transformations that contribute to its biological activity .

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their reactivity and applications.

Properties

Molecular Formula

C23H17F2N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C23H17F2N3O3/c1-14-2-4-15(5-3-14)22-27-23(31-28-22)16-6-9-18(10-7-16)30-13-21(29)26-20-11-8-17(24)12-19(20)25/h2-12H,13H2,1H3,(H,26,29)

InChI Key

KZLXKKHEVPKTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=C(C=C(C=C4)F)F

Origin of Product

United States

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